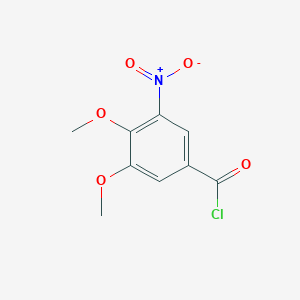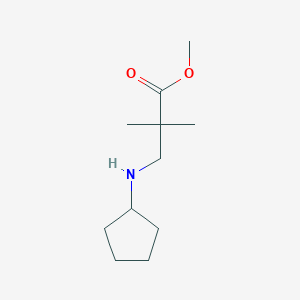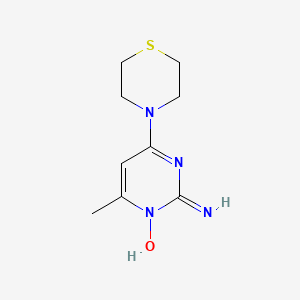
7-Fluoro-6-Nitro-4(H)-Quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-6-Nitro-4(H)-Quinazoline: is a chemical compound with the molecular formula C8H4FN3O3 . It is known for its applications in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a fluorine atom at the 7th position, a nitro group at the 6th position, and a quinazoline core structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: The synthesis of 7-Fluoro-6-Nitro-4(H)-Quinazoline typically involves the nitration of 7-fluoroquinazoline. This process can be carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 7-Fluoro-6-Nitro-4(H)-Quinazoline can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in the presence of hydrochloric acid.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Sodium methoxide, methanol.
Major Products:
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of 7-amino-6-nitroquinazoline.
Substitution: Formation of various substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: 7-Fluoro-6-Nitro-4(H)-Quinazoline is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Kinase Inhibitors: It serves as a precursor for the synthesis of kinase inhibitors, which are important in the study of cell signaling pathways.
Medicine:
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting cancer and respiratory diseases.
Industry:
Chemical Research: It is utilized in various chemical research processes to develop new materials and compounds.
Wirkmechanismus
The mechanism of action of 7-Fluoro-6-Nitro-4(H)-Quinazoline involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
7-Fluoro-6-Nitro-4-Hydroxyquinazoline: This compound is similar in structure but contains a hydroxy group at the 4th position instead of a hydrogen atom.
6-Nitroquinazoline: Lacks the fluorine atom at the 7th position.
4(H)-Quinazoline: The parent compound without any substituents.
Uniqueness:
Eigenschaften
Molekularformel |
C8H4FN3O3 |
|---|---|
Molekulargewicht |
209.13 g/mol |
IUPAC-Name |
7-fluoro-6-nitro-1H-quinazolin-2-one |
InChI |
InChI=1S/C8H4FN3O3/c9-5-2-6-4(1-7(5)12(14)15)3-10-8(13)11-6/h1-3H,(H,10,11,13) |
InChI-Schlüssel |
QTWWHMCOMVAYJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=NC(=O)NC2=CC(=C1[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B8677071.png)
![(S)-[(3,4-DIFLUOROPHENOXY)METHYL]-OXIRANE](/img/structure/B8677074.png)
![(6-Phenylimidazo[1,2-b]pyridazin-3-yl)methanol](/img/structure/B8677079.png)
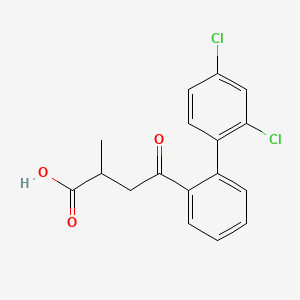

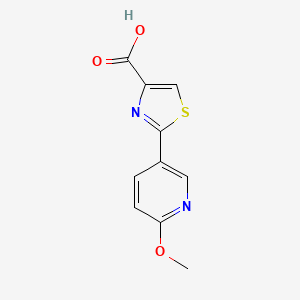
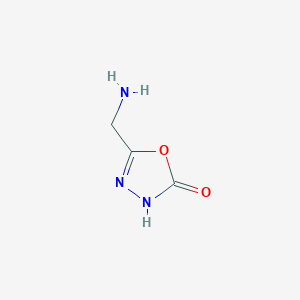
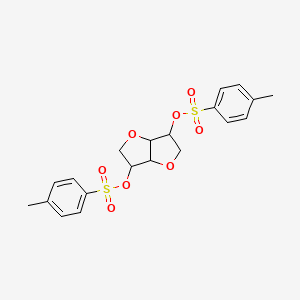
![(4-{4-[4-(1H-pyrazol-4-yl)-phenyl]-piperidin-4-yl}-phenoxy)-acetic acid](/img/structure/B8677136.png)
